[(Trichlorostannyl)methyl]phosphonic dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Trichlorostannyl)methyl]phosphonic dichloride is an organophosphorus compound with significant applications in various fields. It is known for its unique chemical properties and reactivity, making it a valuable compound in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
[(Trichlorostannyl)methyl]phosphonic dichloride can be synthesized through the oxidation of methyldichlorophosphine using sulfuryl chloride. The reaction is as follows: [ \text{CH}_3\text{PCl}_2 + \text{SO}_2\text{Cl}_2 \rightarrow \text{CH}_3\text{P(O)Cl}_2 + \text{SOCl}_2 ] Alternatively, it can be produced from methylphosphonates, such as dimethyl methylphosphonate, via chlorination with thionyl chloride. Various amines can catalyze this process .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination processes using thionyl chloride and amine catalysts. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[(Trichlorostannyl)methyl]phosphonic dichloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into different organophosphorus compounds.
Substitution: It can undergo substitution reactions with alcohols and amines to form dialkoxide and amine derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include sulfuryl chloride, thionyl chloride, hydrogen fluoride, and sodium fluoride. Reaction conditions often involve controlled temperatures and the presence of catalysts to facilitate the desired transformations.
Major Products Formed
Major products formed from reactions with this compound include methylphosphonyl difluoride, dialkoxide derivatives, and various organophosphorus compounds .
Scientific Research Applications
[(Trichlorostannyl)methyl]phosphonic dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organophosphorus compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and as a chemical probe in biological studies.
Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of [(Trichlorostannyl)methyl]phosphonic dichloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The compound’s molecular targets and pathways are primarily related to its ability to undergo substitution and addition reactions with different chemical species .
Comparison with Similar Compounds
Similar Compounds
Methylphosphonic dichloride: Similar in structure but lacks the trichlorostannyl group.
Dimethyl methylphosphonate: A related compound used in similar synthetic processes.
Methyldichlorophosphine: A precursor in the synthesis of [(Trichlorostannyl)methyl]phosphonic dichloride.
Uniqueness
This compound is unique due to its trichlorostannyl group, which imparts distinct reactivity and properties compared to other organophosphorus compounds. This uniqueness makes it valuable in specific chemical reactions and industrial applications .
Properties
CAS No. |
64423-21-8 |
---|---|
Molecular Formula |
CH2Cl5OPSn |
Molecular Weight |
357.0 g/mol |
IUPAC Name |
trichloro(dichlorophosphorylmethyl)stannane |
InChI |
InChI=1S/CH2Cl2OP.3ClH.Sn/c1-5(2,3)4;;;;/h1H2;3*1H;/q;;;;+3/p-3 |
InChI Key |
RLUDJRQPJVYXRH-UHFFFAOYSA-K |
Canonical SMILES |
C(P(=O)(Cl)Cl)[Sn](Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.